![molecular formula C16H23N7O B4258424 N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[1-(pyridin-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B4258424.png)
N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[1-(pyridin-3-ylmethyl)piperidin-4-yl]urea
Overview
Description
N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[1-(pyridin-3-ylmethyl)piperidin-4-yl]urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Mechanism of Action
N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[1-(pyridin-3-ylmethyl)piperidin-4-yl]urea binds to the active site of BTK and inhibits its activity, thereby preventing the activation of downstream signaling pathways involved in B-cell receptor signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[1-(pyridin-3-ylmethyl)piperidin-4-yl]urea has been shown to effectively inhibit BTK activity and downstream signaling pathways in vitro and in vivo. In preclinical studies, N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[1-(pyridin-3-ylmethyl)piperidin-4-yl]urea has demonstrated potent antitumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[1-(pyridin-3-ylmethyl)piperidin-4-yl]urea has also been shown to have favorable pharmacokinetic and pharmacodynamic properties in animal models and human clinical trials.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[1-(pyridin-3-ylmethyl)piperidin-4-yl]urea in laboratory experiments include its high potency and specificity for BTK inhibition, as well as its favorable pharmacokinetic and pharmacodynamic properties. However, the limitations of using N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[1-(pyridin-3-ylmethyl)piperidin-4-yl]urea in laboratory experiments include the need for careful optimization of dosing and exposure time, as well as potential off-target effects that may affect the interpretation of experimental results.
Future Directions
For the research and development of N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[1-(pyridin-3-ylmethyl)piperidin-4-yl]urea include the evaluation of its efficacy and safety in larger clinical trials, as well as the investigation of its potential use in combination with other targeted therapies or chemotherapy. Additionally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibition and to identify potential biomarkers for patient selection and response monitoring.
Scientific Research Applications
N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[1-(pyridin-3-ylmethyl)piperidin-4-yl]urea has been extensively studied in preclinical and clinical trials for its potential therapeutic use in B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro and in vivo studies have shown that N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[1-(pyridin-3-ylmethyl)piperidin-4-yl]urea inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
properties
IUPAC Name |
1-(1-ethyl-1,2,4-triazol-3-yl)-3-[1-(pyridin-3-ylmethyl)piperidin-4-yl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O/c1-2-23-12-18-15(21-23)20-16(24)19-14-5-8-22(9-6-14)11-13-4-3-7-17-10-13/h3-4,7,10,12,14H,2,5-6,8-9,11H2,1H3,(H2,19,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLYUCIIJUCTDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=N1)NC(=O)NC2CCN(CC2)CC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.